molecular formula C18H19NO4S B6369917 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1261889-61-5

3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6369917
CAS RN: 1261889-61-5
M. Wt: 345.4 g/mol
InChI Key: DNDMZWDOGJPIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid (3-PPSA) is a small organic molecule with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structure, consisting of a piperidine ring and a phenyl ring connected by a sulfonyl group, makes it a versatile building block for a variety of organic reactions. In addition, 3-PPSA has been widely studied in scientific research due to its potential applications in drug development, including its ability to modulate enzyme activity, regulate bioactive pathways, and inhibit protein-protein interactions. This article will discuss the synthesis of 3-PPSA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been widely studied in scientific research due to its potential applications in drug development. It has been shown to modulate enzyme activity, regulate bioactive pathways, and inhibit protein-protein interactions. For example, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.

Mechanism of Action

The mechanism of action of 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not completely understood. However, it is believed that 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% binds to the active site of an enzyme and blocks its activity. It is also believed that 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% may interact with other molecules in the cell, such as proteins, lipids, and nucleic acids, to modulate their activity.
Biochemical and Physiological Effects
3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to modulate the activity of enzymes, regulate bioactive pathways, and inhibit protein-protein interactions. It has also been shown to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have neuroprotective and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, widely available, and easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has some limitations as well. It is not water-soluble and may be difficult to dissolve in organic solvents. Additionally, it may be toxic at high concentrations and should be handled with care.

Future Directions

There are several potential future directions for 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% research. These include further exploring its mechanism of action, investigating its potential therapeutic applications, and developing more efficient synthesis methods. Additionally, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new drugs for the treatment of a variety of diseases, such as cancer, Alzheimer's, and Parkinson's. Additionally, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific tissues. Finally, 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to develop novel diagnostic and imaging agents for the early detection and monitoring of diseases.

Synthesis Methods

3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized in several ways, including the reaction of 4-piperidin-1-ylsulfonyl chloride with benzene, the reaction of 4-piperidin-1-ylsulfonyl chloride with phenol, and the reaction of 4-piperidin-1-ylsulfonyl chloride with aniline. The most common method is the reaction of 4-piperidin-1-ylsulfonyl chloride with benzene, which yields 3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in high yields. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as aluminum chloride.

properties

IUPAC Name

3-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-18(21)16-6-4-5-15(13-16)14-7-9-17(10-8-14)24(22,23)19-11-2-1-3-12-19/h4-10,13H,1-3,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDMZWDOGJPIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683427
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-61-5
Record name 4'-(Piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.